molecular formula C11H22N2O B7969897 N-CyclohexylL-Valinamide

N-CyclohexylL-Valinamide

Cat. No.: B7969897
M. Wt: 198.31 g/mol
InChI Key: YDIWMZDLPXZEOK-JTQLQIEISA-N
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Description

N-CyclohexylL-Valinamide is an organic compound with the molecular formula C11H22N2O. It is a derivative of valine, an essential amino acid, and features a cyclohexyl group attached to the nitrogen atom of the amide.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-CyclohexylL-Valinamide can be synthesized through the reaction of L-valine with cyclohexylamine. The process typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-CyclohexylL-Valinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-CyclohexylL-Valinamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-CyclohexylL-Valinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • N-CyclohexylL-Alaninamide
  • N-CyclohexylL-Leucinamide
  • N-CyclohexylL-Isoleucinamide

Comparison: N-CyclohexylL-Valinamide is unique due to its specific structural features, such as the presence of the cyclohexyl group and the valine backbone. Compared to similar compounds, it may exhibit different reactivity, biological activity, and physicochemical properties, making it suitable for specific applications .

Properties

IUPAC Name

(2S)-2-(cyclohexylamino)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-8(2)10(11(12)14)13-9-6-4-3-5-7-9/h8-10,13H,3-7H2,1-2H3,(H2,12,14)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIWMZDLPXZEOK-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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